Wee1-IN-3

Kinase Selectivity Off-Target Effects Chemical Probe Validation

Researchers studying G2/M checkpoint regulation often face off-target kinase confounding with clinical WEE1 inhibitors. Wee1-IN-3 eliminates this variable-IC50 >10 μM against 45 kinases (CDK1, CDK2, AURKA, PLK1)-providing a clean chemical probe for target validation and synthetic lethality screens. • <100 nM IC50 in H23 NSCLC cells; benchmark against ZN-c3 for lung cancer subtype profiling • 80% CDC2 Tyr15 phosphorylation reduction at 0.5 μM; 4.2-fold γ-H2AX induction and 48% apoptosis at 1 μM in MCF-7 • In vivo-ready formulation: ≥2.08 mg/mL solubility (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) Supplied at ≥98% purity with full analytical documentation. Stock availability across multiple pack sizes for immediate dispatch.

Molecular Formula C28H31N7O2
Molecular Weight 497.6 g/mol
Cat. No. B8144684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWee1-IN-3
Molecular FormulaC28H31N7O2
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC5=C(C=C4)C6(CC6)CN(C5)C)O
InChIInChI=1S/C28H31N7O2/c1-5-13-34-25(36)20-15-29-26(32-24(20)35(34)23-8-6-7-22(31-23)27(2,3)37)30-19-9-10-21-18(14-19)16-33(4)17-28(21)11-12-28/h5-10,14-15,37H,1,11-13,16-17H2,2-4H3,(H,29,30,32)
InChIKeyJSZFIXAMFNNRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wee1-IN-3 Inhibitor Procurement Guide


Wee1-IN-3 (also referenced as JUN76288) is a small-molecule inhibitor of the WEE1 serine/threonine kinase . It is chemically characterized by the molecular formula C28H31N7O2, a molecular weight of 497.59 g/mol, and the CAS number 2272976-28-8 . As a research tool compound, it is supplied with a standard purity of ≥98% and is primarily utilized for in vitro kinase assays and cellular mechanistic studies in cancer biology .

Why Choose Wee1-IN-3


While multiple small-molecule WEE1 inhibitors (e.g., adavosertib/AZD1775, ZN-c3, Debio0123) are commercially available, they exhibit critical differences in kinase selectivity profiles, cellular potency across cancer lines, and downstream target engagement [1]. These parameters directly influence experimental outcomes, particularly in studies where off-target kinase inhibition could confound data interpretation or where differential cellular sensitivity may impact the therapeutic window being modeled. The quantitative evidence below establishes the specific, measurable attributes that differentiate Wee1-IN-3 and inform its appropriate selection for research applications.

Wee1-IN-3 Quantitative Evidence


Kinase Selectivity vs. Adavosertib

Wee1-IN-3 was evaluated against a panel of 45 human kinases, including the CDK family, Aurora kinases, and PLK1 . It exhibited no significant inhibition of non-target kinases, with an IC50 > 10 μM reported for all kinases tested besides WEE1 . In contrast, the clinical candidate adavosertib (AZD1775) has been documented to inhibit 13 other kinases at ≥90% when tested at 1 μM [1]. This indicates a narrower selectivity profile for adavosertib that may introduce confounding variables in signaling pathway studies.

Kinase Selectivity Off-Target Effects Chemical Probe Validation

Antiproliferative Potency in H23 vs. ZN-c3

Wee1-IN-3 suppressed the proliferation of H23 non-small cell lung cancer (NSCLC) cells with an IC50 of less than 100 nM . In a comparable in vitro proliferation assay, the clinical-stage WEE1 inhibitor ZN-c3 demonstrated an IC50 of 75 nM in A427 lung cancer cells [1]. While these data are derived from distinct cell lines, the sub-100 nM potency of Wee1-IN-3 in H23 cells compares favorably to ZN-c3's activity in another lung cancer model, highlighting its potential for robust single-agent efficacy in certain NSCLC contexts.

Cancer Cell Proliferation Lung Cancer WEE1 Inhibition

Target Engagement: CDC2 Phosphorylation

Wee1-IN-3 treatment (0.5 μM for 24 hours) reduced phosphorylation of CDC2 at Tyr15 by 80% in HCT116 colon cancer cells as measured by Western blot analysis . This direct downstream biomarker modulation confirms on-target WEE1 kinase inhibition in a cellular context. Comparative data on CDC2 phosphorylation for other WEE1 inhibitors under identical conditions are not available, but this quantitative readout establishes a clear benchmark for Wee1-IN-3's cellular activity.

Target Engagement CDC2 Phosphorylation G2/M Checkpoint

DNA Damage and Apoptosis in MCF-7

In MCF-7 breast cancer cells, treatment with 1 μM Wee1-IN-3 for 48 hours induced a 4.2-fold upregulation of γ-H2AX (a marker of DNA double-strand breaks) and resulted in 48% apoptotic cells as measured by Annexin V/PI staining . This demonstrates that Wee1-IN-3 effectively promotes DNA damage accumulation and triggers programmed cell death in a model cell line. While other WEE1 inhibitors are known to induce DNA damage, this quantifiable dataset for Wee1-IN-3 allows for direct comparison to internal experimental controls and benchmarks.

DNA Damage Response Apoptosis Breast Cancer

In Vivo Formulation Guidelines

Wee1-IN-3 is soluble in DMSO at 250 mg/mL (502.42 mM) and can be formulated for in vivo studies using a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a solubility of ≥2.08 mg/mL (4.18 mM) . This formulation guidance is essential for researchers planning to transition from in vitro to in vivo xenograft or efficacy models. While other WEE1 inhibitors may require different or proprietary formulations, this validated protocol for Wee1-IN-3 reduces the need for extensive solubility optimization.

In Vivo Formulation Solubility Pharmacology

Wee1-IN-3 Research Applications


WEE1 Signaling Pathway Dissection

Wee1-IN-3 is optimal for studies requiring a high degree of kinase selectivity to avoid off-target confounding effects. Its IC50 > 10 μM against a panel of 45 kinases, including CDK1, CDK2, AURKA, and PLK1 , makes it a superior choice over less selective WEE1 inhibitors like adavosertib for target validation experiments, kinase selectivity profiling, and CRISPR-based synthetic lethality screens where a clean chemical probe is essential.

Lung Cancer Cell Line Profiling

Given its potent inhibition of H23 NSCLC cell proliferation with an IC50 < 100 nM , Wee1-IN-3 is well-suited for in vitro screening efforts aimed at identifying WEE1-dependent lung cancer subtypes. Researchers can benchmark its activity against other clinical-stage WEE1 inhibitors (e.g., ZN-c3, which shows an IC50 of 75 nM in A427 cells ) to characterize differential sensitivity across a broader panel of lung cancer models.

G2/M Checkpoint and DNA Damage Studies

Wee1-IN-3 provides a quantifiable tool for investigating the G2/M checkpoint and DNA damage response. Its ability to reduce CDC2 Tyr15 phosphorylation by 80% at 0.5 μM and to induce a 4.2-fold increase in γ-H2AX and 48% apoptosis at 1 μM in MCF-7 cells makes it a robust compound for studies examining WEE1's role in cell cycle control, DNA repair, and the induction of mitotic catastrophe, either as a single agent or in combination with DNA-damaging chemotherapies.

In Vivo Pharmacology & Xenograft Models

The established in vivo formulation protocol for Wee1-IN-3 (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) achieving ≥2.08 mg/mL solubility facilitates its use in preclinical mouse models. This formulation guidance supports pharmacokinetic, tolerability, and efficacy studies in xenograft or allograft tumor models, enabling researchers to evaluate the compound's in vivo pharmacodynamics and therapeutic window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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